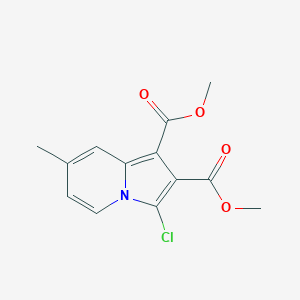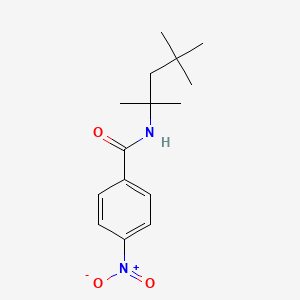
dimethyl 3-chloro-7-methyl-1,2-indolizinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of dimethyl 3-chloro-7-methyl-1,2-indolizinedicarboxylate involves complex reactions, often starting from precursors that undergo various chemical transformations. For instance, the reaction of 2-chloro-1-(p-nitrophenacyl)pyridinium ylide with acetylenedicarboxylic acid dimethyl ester leads to the formation of a derivative of 5-chloroindolizine, demonstrating the compound's synthesis through intramolecular cyclization and other reactions (Babaev et al., 2000).
Molecular Structure Analysis
The molecular and crystal structures of derivatives related to this compound have been determined using techniques like single-crystal X-ray diffraction. Such studies reveal the compound's intricate structure, including bond lengths, angles, and spatial arrangements, providing insights into its chemical behavior and reactivity (Rybakov et al., 2002).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, such as protonation, which significantly influences its properties. For example, indolizinium salts formed from related compounds show preferential protonation at specific carbon atoms, affecting the compound's reactivity and potential applications in synthesis and catalysis (Armarego, 1966).
Scientific Research Applications
Synthesis and Structural Analysis
Research on indolizine derivatives, such as dimethyl 3-chloro-7-methyl-1,2-indolizinedicarboxylate, includes the exploration of their synthesis methods and structural characterization. Studies have been conducted to understand the mechanisms of reactions involving indolizine derivatives and to identify the factors influencing the formation and properties of these compounds. For example, the synthesis and X-ray diffraction study of dimethyl 3-(p-chlorobenzoyl)-5-chloroindolizine-1,2-dicarboxylate highlight the structural aspects and the importance of specific substituents on the indolizine core (Rybakov, Babaev, & Pasichnichenko, 2002).
Potential in Nonlinear Optical Materials
Indolizine derivatives have shown potential in the field of nonlinear optical materials. The design and synthesis of new NLO chromophores containing the indolizine moiety have been explored to enhance the properties of electro-optical materials. These studies aim to develop materials with higher thermal stability and improved NLO activities, which are critical for applications in photonic devices and telecommunications (Kalinin et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl 3-chloro-7-methylindolizine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-7-4-5-15-8(6-7)9(12(16)18-2)10(11(15)14)13(17)19-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKHYILYZVSRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N2C=C1)Cl)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)
![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)
![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)
